4-Pyridineethanethioamide

説明

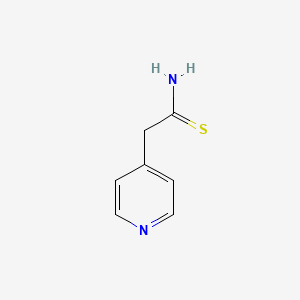

Structure

3D Structure

特性

IUPAC Name |

2-pyridin-4-ylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWBSELKNDFNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202920 | |

| Record name | 4-Pyridineethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-38-7 | |

| Record name | 4-Pyridineethanethioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridineethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PYRIDINEETHANETHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3IZ0TJC7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for 4 Pyridineethanethioamide and Its Analogues

Advanced Strategies for Targeted Synthesis and Regioselective Control

The primary and most direct route to 4-Pyridineethanethioamide involves the thionation of its corresponding nitrile or amide precursors. Advanced methodologies have focused on improving yields, simplifying procedures, and ensuring high selectivity.

Synthesis from Nitrile Precursors: The conversion of 4-pyridineacetonitrile to this compound is a common and efficient strategy. Various sulfuration agents can be employed for this transformation.

Hydrogen Sulfide (B99878) and its Salts: The use of gaseous hydrogen sulfide (H₂S) or its salts, like sodium hydrosulfide (B80085) (NaSH), is a well-established method. mdpi.comresearchgate.net A simple treatment of aromatic nitriles with sodium hydrogen sulfide and magnesium chloride in a solvent like dimethylformamide (DMF) can produce primary thioamides in high yields (80-99%) without the need to handle hazardous H₂S gas directly. researchgate.net Another approach involves using an anion-exchange resin in its SH- form, which reacts with nitriles at room temperature to afford thioamides. researchgate.net Recent studies have also explored thiol-catalyzed formation of thioamides from nitriles and sulfide, where a catalytic amount of a simple thiol like methanethiol (B179389) can significantly promote the conversion of 3-cyanopyridine (B1664610) to thionicotinamide, suggesting a similar applicability for the synthesis of this compound. nih.gov

Phosphorus-Based Reagents: Phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent are powerful thionating agents. A straightforward method involves reacting aromatic or aliphatic nitriles with P₄S₁₀ to obtain the corresponding thioamides in high yields. organic-chemistry.org Lawesson's reagent is particularly effective for converting carbonyl compounds, including amides, into their thiocarbonyl analogues. organic-chemistry.org

Thioacetic Acid: A mild and versatile method for synthesizing thioamides from nitriles involves the use of thioacetic acid in the presence of calcium hydride under solvent-free conditions, which has been shown to be effective for pyridonitriles. organic-chemistry.org

The table below summarizes various methods for the synthesis of thioamides from nitrile precursors, which are applicable to the synthesis of this compound.

| Precursor Type | Reagent(s) | Solvent | Conditions | Yield (%) | Ref |

| Aromatic Nitrile | NaSH, MgCl₂ | DMF | - | 80-99 | researchgate.net |

| Aromatic Nitrile | H₂S, Anion-Exchange Resin (SH⁻ form) | Methanol/Water | Room Temp | 25-96 | researchgate.net |

| 3-Cyanopyridine | Na₂S, Methanethiol (catalyst) | Water | Room Temp, 72h | Near Complete Conversion | nih.gov |

| Aromatic Nitrile | P₄S₁₀ | - | - | High | organic-chemistry.org |

| Pyridonitriles | Thioacetic acid, CaH₂ | Solvent-free | 80°C, 1-1.5h | 76-95 | organic-chemistry.org |

Synthesis from Amide Precursors: An alternative route is the thionation of 4-pyridineacetamide. Lawesson's reagent is the most prominent reagent for this transformation, known for its mild conditions and high efficiency in converting amides to thioamides. organic-chemistry.orgnih.gov The reaction is typically performed by heating the amide with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene. santiago-lab.com

Regioselective Control for Analogue Synthesis: The synthesis of analogues of this compound with substituents on the pyridine (B92270) ring requires precise regioselective control. The direct C-H functionalization of the pyridine ring is a significant challenge.

C-4 Functionalization: A longstanding challenge has been the selective functionalization at the C-4 position of the pyridine ring. One innovative strategy involves the use of a temporary blocking group derived from maleic acid. This allows for a Minisci-type decarboxylative alkylation to occur with high selectivity at the C-4 position. This method is scalable and can be applied to pyridine itself, which could then be elaborated to the desired ethanethioamide side chain. nih.gov

Functionalization of Pre-functionalized Pyridines: Another approach is to start with a pre-functionalized pyridine ring. For instance, the regioselective functionalization of 2-chloropyridine (B119429) derivatives can be controlled to introduce substituents at the C-4 and C-5 positions through strategies like directed ortho-lithiation or halogen-metal exchange, followed by reaction with an appropriate electrophile. mdpi.com These substituted pyridines can then be converted into the target thioamide analogues.

Innovative Approaches in Structural Modification and Functional Derivatization of this compound

Once synthesized, this compound can be further modified at either the thioamide group or the pyridine ring to generate a diverse range of functional derivatives.

Reactions of the Thioamide Group: The thioamide moiety is a versatile functional group that can participate in various chemical transformations.

Cycloaddition Reactions: Thioamides are excellent precursors for the synthesis of other heterocyclic compounds. For example, they can react with α-halocarbonyl compounds in a Hantzsch-type synthesis to form thiazole (B1198619) derivatives. rsc.org The reaction of an α-ketothioamide with an α-bromoketone can lead to the formation of a 2-acyl-4-arylthiazole. rsc.org This demonstrates the potential for this compound to act as a building block for more complex fused heterocyclic systems.

Oxidation and Reduction: The thioamide group can be oxidized to form sulfoxides or sulfones, or reduced to the corresponding amine, 2-(pyridin-4-yl)ethanamine.

S-Alkylation: The sulfur atom of the thioamide is nucleophilic and can be readily alkylated with haloalkanes to form S-alkylisothioamide salts. These intermediates are useful for further synthetic elaborations. researchgate.net

Derivatization of the Pyridine Ring: The pyridine ring in this compound can undergo typical reactions of pyridine, allowing for functionalization.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the ring and facilitate subsequent substitution reactions.

Electrophilic/Nucleophilic Substitution: The pyridine ring can participate in substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the ethanethioamide side chain. Regioselective C-H functionalization techniques are increasingly being developed to control the position of new substituents. nih.govacs.org

The table below outlines potential derivatization reactions for this compound.

| Reaction Site | Reaction Type | Reagent(s) | Product Type | Ref |

| Thioamide | Cyclization (Hantzsch) | α-Haloketone | Thiazole derivative | rsc.org |

| Thioamide | S-Alkylation | Alkyl halide | S-Alkylisothioamide | researchgate.net |

| Thioamide | Oxidation | Oxidizing agent (e.g., H₂O₂) | Sulfoxide/Sulfone | |

| Thioamide | Reduction | Reducing agent (e.g., LiAlH₄) | Amine | |

| Pyridine Ring | N-Oxidation | Peroxy acid (e.g., m-CPBA) | Pyridine-N-oxide derivative | - |

| Pyridine Ring | C-H Functionalization | Varies (e.g., Minisci reaction) | Substituted pyridine derivative | nih.gov |

Mechanistic Elucidation of Synthetic Pathways and Reaction Kinetics

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic protocols and controlling product outcomes.

Mechanism of Thionation with Lawesson's Reagent: The thionation of an amide, such as 4-pyridineacetamide, with Lawesson's reagent (LR) is a well-studied process. In solution, LR exists in equilibrium with a highly reactive dithiophosphine ylide. The mechanism proceeds as follows:

The carbonyl oxygen of the amide attacks the electrophilic phosphorus atom of the dithiophosphine ylide.

This is followed by the nucleophilic attack of the sulfur atom onto the carbonyl carbon, forming a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov

The driving force of the reaction is the subsequent cycloreversion of this intermediate, which is analogous to a step in the Wittig reaction. organic-chemistry.org This step results in the formation of the desired thiocarbonyl group and a stable P=O bond in the phosphorus-containing byproduct. organic-chemistry.orgnih.gov

The reactivity of carbonyl compounds towards Lawesson's reagent generally follows the order: Amides > Ketones > Esters. nih.govsantiago-lab.com

Mechanism of Nitrile to Thioamide Conversion: The conversion of nitriles to thioamides using sulfide sources can also be mechanistically understood.

Thiol-Catalyzed Mechanism: When a thiol catalyst is used with a sulfide source, a proposed mechanism involves two sequential nucleophilic substitutions. nih.gov

The thiol catalyst first attacks the electrophilic carbon of the nitrile, forming a thioimidate intermediate.

The bisulfide ion (HS⁻) then attacks the carbon of the thioimidate.

This leads to the elimination of the thiol catalyst and formation of a thiolimine, which tautomerizes to the more thermodynamically stable thioamide product. nih.gov

Thio-Ritter-type Reaction: A novel approach involves the reaction of an alkyl bromide, a nitrile, and hydrogen sulfide. The proposed mechanism involves the formation of a carbocation from the alkyl bromide, which is then trapped by the nitrile to form a nitrilium ion intermediate. Subsequent attack by hydrogen sulfide or its conjugate base leads to the formation of the thioamide. rsc.org

While specific kinetic data for the synthesis of this compound are not extensively reported, the rates are influenced by factors such as the electrophilicity of the nitrile or amide precursor, the nucleophilicity of the sulfur reagent, temperature, and the choice of solvent. nih.govwikipedia.org Generally, reactions involving more reactive reagents like Lawesson's reagent or those performed under microwave irradiation proceed faster than traditional methods using H₂S gas at room temperature. organic-chemistry.orgorganic-chemistry.org

Comprehensive Spectroscopic Characterization and Advanced Analytical Techniques for 4 Pyridineethanethioamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Pyridineethanethioamide. Both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework.

In a ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitrogen atom, the α-protons (adjacent to N) would be the most deshielded, appearing furthest downfield. The β-protons would appear at a higher field. The ethylene (B1197577) bridge protons would appear as two distinct signals, likely triplets if coupling to each other, in the aliphatic region. The CH₂ group adjacent to the pyridine ring would be expected around δ 3.0-3.5 ppm, while the CH₂ group attached to the thioamide would be further downfield. The N-H protons of the thioamide group are exchangeable and may appear as a broad singlet over a wide chemical shift range, often between δ 9.0 and 10.0 ppm, depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H data. The carbon of the C=S group is typically found significantly downfield, often in the range of δ 190-210 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), with the α-carbons being the most deshielded. The two aliphatic carbons of the ethyl bridge would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-2, H-6 | 8.4 - 8.6 | Doublet (d) | 5.0 - 6.0 |

| Pyridine H-3, H-5 | 7.2 - 7.4 | Doublet (d) | 5.0 - 6.0 |

| -CH₂- (adjacent to ring) | 3.0 - 3.5 | Triplet (t) | 6.0 - 8.0 |

| -CH₂- (adjacent to C=S) | 2.8 - 3.3 | Triplet (t) | 6.0 - 8.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | 195 - 205 |

| Pyridine C-4 | 148 - 152 |

| Pyridine C-2, C-6 | 149 - 151 |

| Pyridine C-3, C-5 | 123 - 126 |

| -CH₂- (adjacent to ring) | 35 - 40 |

Advanced Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound and for gaining structural insights through fragmentation analysis. The nominal molecular weight of the compound (C₇H₈N₂S) is 152.22 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high accuracy.

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 152 would be expected. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the C-C bond of the ethyl bridge. This could lead to the formation of a pyridylmethyl radical and a thioacetamide (B46855) cation, or more likely, a stable pyridylmethyl cation (tropylium-like ion if rearrangement occurs) at m/z = 92, and the loss of a neutral thioacetamide radical. Another significant fragmentation would be the McLafferty rearrangement, if applicable, or the loss of small molecules like H₂S or NH₃.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Identity | Comments |

|---|---|---|

| 152 | [C₇H₈N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 119 | [M - SH]⁺ | Loss of sulfhydryl radical |

| 93 | [C₅H₄NCH₂]⁺ | Pyridylmethyl cation |

| 92 | [C₅H₄NCH]⁺˙ | Ion from alpha-cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary thioamide would appear as two bands in the 3300-3100 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl chain would be observed between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. A key feature would be the "thioamide bands," which are mixed vibrations with contributions from C=S stretching, C-N stretching, and N-H bending. The thioamide I band (primarily C-N stretch) is expected around 1570-1395 cm⁻¹, while the thioamide II (N-H bend and C-N stretch) and III (C-S stretch) bands would appear between 1420-1260 cm⁻¹ and 1140-940 cm⁻¹, respectively . The C=S stretch itself is often weak in the IR but is expected around 850-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=S stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, expected in the 600-750 cm⁻¹ range. The symmetric breathing vibrations of the pyridine ring would also be prominent.

Table 4: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3100 | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| C=C, C=N Ring Stretch | 1600 - 1400 | Strong |

| Thioamide I Band | 1570 - 1395 | Medium |

| Thioamide II Band | 1420 - 1260 | Medium |

| Thioamide III Band | 1140 - 940 | Medium |

Electronic Absorption and Fluorescence Spectroscopies for Elucidating Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopies are used to investigate the electronic transitions and photophysical properties of a molecule.

UV-Vis Absorption: this compound is expected to exhibit absorption bands in the ultraviolet region. These arise from π → π* transitions associated with the pyridine aromatic system and n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. The π → π* transitions of the pyridine ring are typically observed around 250-270 nm. The thioamide group also contributes to the electronic spectrum, with an n → π* transition associated with the C=S group expected at longer wavelengths (potentially >300 nm), which would be responsible for the compound's color, if any. The solvent environment can influence the position of these maxima (solvatochromism).

Fluorescence Spectroscopy: The fluorescence properties would depend on the efficiency of radiative decay from the lowest excited singlet state. Many pyridine derivatives are fluorescent. Upon excitation at its absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime would be important parameters to characterize its emissive properties. These properties could be sensitive to factors like solvent polarity and pH, due to the potential for protonation of the pyridine nitrogen.

X-ray Crystallography for Single-Crystal Structure Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive, three-dimensional solid-state structure. nih.govpnnl.gov This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Specialized Spectroscopic Investigations (e.g., EPR, CD Spectroscopy) for Specific Electronic and Stereochemical Insights

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals or certain transition metal ions. pnnl.govlibretexts.orgwikipedia.org Since this compound is a diamagnetic, closed-shell molecule with no unpaired electrons in its ground state, it would be "EPR silent." This technique would not be applicable for its direct characterization unless it were to be converted into a radical ion or form a complex with a paramagnetic metal center.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for investigating chiral molecules. youtube.comnih.gov this compound is an achiral molecule and does not possess a stereocenter. Therefore, it will not exhibit a CD spectrum on its own. However, if the molecule were to bind to a chiral environment, such as a protein or DNA, it could exhibit an induced circular dichroism (ICD) spectrum. youtube.com This ICD signal would provide information about the binding mode and the chiral environment imposed on the molecule by the macromolecule.

Computational Chemistry and Molecular Modeling Insights into 4 Pyridineethanethioamide

Quantum Mechanical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Reactivity, and Energetics

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic landscape of a molecule. These calculations provide detailed information about electron distribution, orbital energies, and reactivity descriptors, which are crucial for predicting chemical behavior.

DFT studies on various pyridine (B92270) derivatives have been conducted to understand how substituents influence the electronic properties of the pyridine ring. researchgate.net For a molecule like 4-Pyridineethanethioamide, a DFT analysis would typically begin with geometry optimization to find the lowest energy conformation. Following optimization, key properties would be calculated.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ias.ac.in

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher tendency to react.

Studies on pyridine dicarboxylic acids have used these descriptors to predict their efficacy as corrosion inhibitors, demonstrating that lower ionization energy and higher electron affinity correlate with greater inhibition efficiency. electrochemsci.org A similar analysis for this compound would elucidate its potential reactivity in various chemical environments.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the nitrogen of the pyridine ring and the sulfur of the thioamide group would be expected to be electron-rich centers.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyridine | -6.67 | -0.31 | 6.36 | ias.ac.in |

| 4-Aminopyridine | -5.65 | -0.03 | 5.62 | ias.ac.in |

| 4-Nitropyridine | -7.42 | -2.25 | 5.17 | ias.ac.in |

| 2,3-Pyridinedicarboxylic acid | -7.461 | -2.531 | 4.930 | electrochemsci.org |

This table is illustrative, showing data for related pyridine compounds to demonstrate the type of information generated from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a view of the molecule's dynamic behavior, including conformational changes and interactions with its environment (e.g., a solvent). rsc.org

For this compound, an MD simulation would reveal its conformational flexibility. The molecule possesses several rotatable bonds, particularly in the ethanethioamide side chain. The simulation would track the dihedral angles of these bonds over time, allowing for the mapping of the conformational landscape and the identification of stable, low-energy conformers.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions between different time points in the simulation and a reference structure. A stable RMSD value over time suggests the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. For this compound, the terminal atoms of the side chain would be expected to show higher RMSF values than the rigid pyridine ring.

Radius of Gyration (Rg): This parameter describes the compactness of the molecule's structure. Changes in Rg over the simulation can indicate folding or unfolding events.

MD simulations are particularly powerful when studying the interaction of a molecule with a biological target, such as a protein, showing how the ligand and receptor adapt to each other upon binding. nih.gov

Molecular Docking Analyses for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening virtual libraries of compounds and proposing binding hypotheses.

A docking analysis of this compound would involve placing it into the active site of a target protein. The process uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) and identify the most likely binding pose. The results highlight key intermolecular interactions, such as:

Hydrogen Bonds: The pyridine nitrogen and the N-H group of the thioamide could act as hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic pyridine ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

For example, docking studies on pyridine-thiazole hybrids have been used to understand their binding modes within specific enzyme active sites, revealing critical interactions that drive their biological activity. nih.govmdpi.com A similar study on this compound would provide valuable predictions about its potential biological targets and the structural basis for its activity.

| Parameter | Value/Description | Reference |

|---|---|---|

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) | nih.gov |

| Ligand Class | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | nih.gov |

| Binding Energy (Example) | -3.32 kcal/mol (for 2-Amino 5-Methyl Pyridine) | tandfonline.com |

| Key Interacting Residues | Lys33, Asp145, Ile10 | nih.gov |

| Primary Interactions | Electrostatic interactions, Nonpolar interactions | nih.gov |

This table provides an example of data obtained from a molecular docking study on related pyridine-containing compounds.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. The goal is to develop a mathematical equation that can predict the activity of new, untested molecules. chemrevlett.com

To build a QSAR model for a series of compounds including this compound, one would first calculate a wide range of molecular descriptors for each molecule. These descriptors can be:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity.

3D: Molecular shape, volume, surface area.

A statistical method, such as Multiple Linear Regression (MLR), is then used to create a model linking a subset of these descriptors to the experimentally measured activity (e.g., IC50). chemrevlett.comchemrevlett.com The predictive power of a QSAR model is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). A robust model can guide the design of new derivatives with potentially enhanced activity. wjpsonline.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMSIA), go a step further by considering the 3D fields surrounding the molecules. These models provide contour maps that visualize where steric bulk, positive/negative charge, or hydrophobic/hydrophilic character is predicted to increase or decrease biological activity, offering a more intuitive guide for lead optimization.

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is invaluable for studying the step-by-step pathway of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

For this compound, this could involve studying its synthesis or its metabolic degradation. For instance, the thiation of a corresponding amide to form the thioamide is a reaction that can be modeled computationally. nih.govnih.gov DFT calculations can locate the transition state (the highest energy point along the reaction coordinate) for each step. The energy of the transition state determines the activation energy (Ea), which is directly related to the reaction rate.

Mechanistic studies on the formation of thioamides from different precursors have used DFT to support proposed reaction pathways, clarifying the role of catalysts and intermediates. acs.orgnih.gov Such an analysis for this compound could provide fundamental insights into its reactivity and stability, explaining, for example, why certain reaction conditions are favorable for its synthesis.

Coordination Chemistry of 4 Pyridineethanethioamide As a Ligand

Principles of Ligand Design for Pyridine-Thioamide Frameworks

The design of ligands is a strategic process aimed at creating molecules that can bind to metal ions to form stable and functional complexes. For frameworks incorporating both pyridine (B92270) and thioamide moieties, such as 4-Pyridineethanethioamide, several key principles guide their design and anticipated coordination behavior.

The pyridine group, a six-membered heterocycle containing a nitrogen atom, is a classic and well-understood donor in coordination chemistry. researchgate.net The nitrogen atom possesses a lone pair of electrons in an sp² hybridized orbital, which is readily available for coordination to a metal center. researchgate.net The electronic properties of the pyridine ring can be tuned by the introduction of substituents, which in turn influences the donor strength of the nitrogen atom.

The thioamide group (-C(S)NH₂) is a more complex functional group, offering multiple potential coordination sites. The sulfur atom, being a soft donor according to the Hard-Soft Acid-Base (HSAB) theory, is expected to coordinate preferentially to soft or borderline metal ions. mdpi.com Conversely, the nitrogen atom of the thioamide is a harder donor. This dual-donor capability makes the thioamide group a potentially ambidentate or bidentate ligand. The specific coordination mode is often influenced by the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere.

In designing a ligand like this compound, the ethyl spacer between the pyridine ring and the thioamide group is crucial. This spacer provides flexibility, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This flexibility can enable the ligand to act as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of coordination complexes, from simple mononuclear species to complex coordination polymers. The rational design of such ligands, therefore, involves a careful consideration of the electronic and steric effects of each component of the molecule to achieve desired coordination properties and, ultimately, targeted functionalities in the resulting metal complexes. nih.gov

Investigation of Coordination Modes and Geometric Preferences in Metal Complexes formed with this compound

The coordination modes of this compound with metal ions are expected to be diverse, owing to the presence of multiple donor atoms (the pyridine nitrogen, the thioamide sulfur, and the thioamide nitrogen). The geometric preferences of the resulting metal complexes will be dictated by a combination of factors, including the coordination number of the metal ion, its d-electron configuration, and the steric constraints imposed by the ligand. libretexts.org

Potential Coordination Modes:

Monodentate Coordination: The ligand could coordinate to a metal center through either the pyridine nitrogen or the thioamide sulfur. Coordination through the pyridine nitrogen is common for pyridine-containing ligands. jscimedcentral.com Thioamide coordination through the sulfur atom is also well-documented, particularly with softer metal ions.

Bidentate Chelation: this compound could act as a bidentate ligand, forming a chelate ring with the metal ion. A plausible chelation mode would involve the pyridine nitrogen and the thioamide sulfur, forming a stable seven-membered ring. The flexibility of the ethyl spacer would be critical in facilitating this coordination mode.

Bridging Coordination: In polynuclear complexes or coordination polymers, the ligand could act as a bridge between two or more metal centers. For instance, the pyridine nitrogen could coordinate to one metal ion, while the thioamide group coordinates to another.

Geometric Preferences:

The geometry of the resulting metal complexes will be highly dependent on the coordination number and the electronic configuration of the metal ion. libretexts.org

Four-Coordinate Complexes: For metal ions that favor a coordination number of four, such as Ni(II) or Cu(I), tetrahedral or square planar geometries are possible. jscimedcentral.com The choice between these geometries is often influenced by the ligand field strength and steric bulk. libretexts.org For instance, a d⁸ metal like Ni(II) has a strong preference for square planar geometry. jscimedcentral.com

Six-Coordinate Complexes: Many transition metals, particularly those in the +2 and +3 oxidation states, commonly form six-coordinate complexes with an octahedral geometry. jscimedcentral.com In such complexes, multiple this compound ligands could surround the metal center, or a combination of the ligand and other co-ligands could be present.

The interplay between the flexible nature of the this compound ligand and the inherent geometric preferences of the metal ion will ultimately determine the final structure of the coordination complex.

Synthesis and Detailed Characterization of Transition Metal Complexes Incorporating this compound

The synthesis of transition metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent is crucial, as it must dissolve both the metal salt and the ligand, and its coordinating ability can influence the final product. Alcohols, such as ethanol (B145695) or methanol, are commonly used solvents for the synthesis of such complexes. researchgate.net

A general synthetic procedure would involve dissolving the metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salts of transition metals like Ni(II), Cu(II), Zn(II), Cd(II)) and the this compound ligand in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting complex may precipitate out of the solution upon cooling or after the addition of a less-polar co-solvent. The solid product can then be isolated by filtration, washed, and dried.

Characterization Techniques:

A comprehensive characterization of the synthesized complexes is essential to determine their structure and properties. A combination of spectroscopic and analytical techniques would be employed:

Elemental Analysis: To determine the empirical formula of the complex and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the pyridine ring and the thioamide group upon coordination can provide evidence of metal-ligand bond formation. For example, a shift in the C=S stretching vibration can indicate coordination through the sulfur atom.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the coordination environment and the d-orbital splitting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution, particularly for diamagnetic complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can elucidate the binding mode.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can help in assigning the oxidation state and spin state of the metal ion. researchgate.netnih.gov

The following table summarizes the typical characterization data for a hypothetical transition metal complex of this compound.

| Technique | Expected Observations for a [M(4-PETA)₂Cl₂] Complex |

| Elemental Analysis | Consistent with the proposed formula |

| IR Spectroscopy | Shift in pyridine ring vibrations; Shift in ν(C=S) and ν(C-N) of the thioamide group |

| UV-Visible Spectroscopy | d-d transitions characteristic of the metal ion in its specific coordination environment |

| Magnetic Susceptibility | Paramagnetic or diamagnetic, depending on the metal ion and its spin state |

| X-ray Crystallography | Definitive structural information, including coordination geometry (e.g., octahedral, tetrahedral) |

Electronic and Magnetic Properties of this compound Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to the nature of the central metal ion, its oxidation state, and the ligand field environment created by the coordinating ligands. lumenlearning.com For complexes of this compound, a rich variety of electronic and magnetic behaviors can be anticipated.

Electronic Properties:

The electronic spectra of these complexes in the UV-Visible region would be characterized by both ligand-centered and metal-centered electronic transitions.

Ligand-Centered Transitions: These transitions, typically occurring in the ultraviolet region, correspond to π → π* and n → π* transitions within the pyridine ring and the thioamide group.

d-d Transitions: For transition metal complexes with partially filled d-orbitals, transitions between the split d-orbitals will occur in the visible region of the spectrum. The energy and intensity of these transitions are sensitive to the coordination geometry and the ligand field strength, and they are responsible for the characteristic colors of many transition metal complexes.

Charge-Transfer Transitions: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands may also be observed. These are often more intense than d-d transitions.

Magnetic Properties:

The magnetic properties of this compound complexes are determined by the number of unpaired electrons in the d-orbitals of the metal center. libretexts.org

Diamagnetic Complexes: Complexes with metal ions having a d⁰ or d¹⁰ electron configuration, or those with low-spin d⁶ configurations in a strong ligand field, will have no unpaired electrons and will be diamagnetic. lumenlearning.comlibretexts.org These materials are weakly repelled by a magnetic field.

Paramagnetic Complexes: Complexes with one or more unpaired electrons will be paramagnetic and will be attracted to a magnetic field. lumenlearning.comunacademy.com The magnitude of the magnetic moment can be experimentally determined using techniques like a Gouy balance and can provide valuable information about the number of unpaired electrons and the spin state of the metal ion. libretexts.orgfiveable.me

The ligand field strength of this compound, arising from the pyridine-N and thioamide-S/N donors, will play a crucial role in determining whether a complex adopts a high-spin or low-spin configuration, which in turn dictates its magnetic moment. lumenlearning.com For example, for a d⁶ metal ion like Fe(II) or Co(III) in an octahedral environment, a strong ligand field would lead to a low-spin (diamagnetic) complex, while a weak ligand field would result in a high-spin (paramagnetic) complex. lumenlearning.com

The table below illustrates the expected magnetic behavior for some hypothetical octahedral complexes of this compound.

| Metal Ion (d-electron count) | Ligand Field | Spin State | Number of Unpaired Electrons | Magnetic Behavior |

| Cr³⁺ (d³) | Weak or Strong | High Spin | 3 | Paramagnetic |

| Mn²⁺ (d⁵) | Weak | High Spin | 5 | Paramagnetic |

| Mn²⁺ (d⁵) | Strong | Low Spin | 1 | Paramagnetic |

| Fe²⁺ (d⁶) | Weak | High Spin | 4 | Paramagnetic |

| Fe²⁺ (d⁶) | Strong | Low Spin | 0 | Diamagnetic |

| Ni²⁺ (d⁸) | Weak or Strong | High Spin | 2 | Paramagnetic |

| Cu²⁺ (d⁹) | Weak or Strong | High Spin | 1 | Paramagnetic |

| Zn²⁺ (d¹⁰) | - | - | 0 | Diamagnetic |

Exploration of Catalytic Potential in Metal Complexes of this compound

Transition metal complexes are widely recognized for their catalytic activity in a vast array of chemical transformations. The catalytic potential of metal complexes of this compound can be inferred from the known catalytic applications of related pyridine and thioamide-containing ligands.

The presence of both a pyridine nitrogen and a thioamide sulfur as potential donor atoms suggests that these complexes could be effective catalysts for various reactions. The pyridine moiety can stabilize the metal center and influence its redox properties, while the thioamide group can participate directly in the catalytic cycle or act as an ancillary ligand to tune the reactivity of the metal center.

Potential Catalytic Applications:

Oxidation Reactions: Metal complexes are often used as catalysts for the oxidation of organic substrates. For example, platinum(IV) complexes have been investigated for the catalytic oxidation of benzyl (B1604629) alcohols. nih.gov The specific design of the ligand framework around the metal center can influence the efficiency and selectivity of these oxidation reactions.

Polymerization Reactions: Group 4 transition metal complexes bearing pyridinethiolate ligands have shown catalytic activity for ethylene (B1197577) polymerization upon activation with co-catalysts like methylaluminoxane (B55162) (MAO). researchgate.net The steric and electronic properties of the ligand play a crucial role in determining the activity and properties of the resulting polymer. researchgate.net

Cross-Coupling Reactions: Palladium and nickel complexes with pyridine-based ligands are extensively used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in organic synthesis. The ligand can influence the stability of the catalytic species and the efficiency of the catalytic cycle.

Hydrogenation and Transfer Hydrogenation: Ruthenium, rhodium, and iridium complexes with N-donor ligands are known to be effective catalysts for the hydrogenation of various functional groups. The electronic properties of the this compound ligand could be tuned to optimize the activity of such catalysts.

The catalytic performance of these complexes would depend on several factors, including the choice of metal, the coordination environment, and the reaction conditions. The modular nature of the this compound ligand would allow for systematic modifications to fine-tune its steric and electronic properties, thereby optimizing the catalytic activity for a specific application.

Supramolecular Assemblies and Coordination Polymers Involving this compound

The ability of this compound to act as a bridging ligand opens up the possibility of forming extended structures such as supramolecular assemblies and coordination polymers. These materials are of great interest due to their potential applications in areas like gas storage, separation, and catalysis. nih.gov

Supramolecular Assemblies:

Discrete, self-assembled structures like molecular boxes or cages could potentially be formed by reacting this compound with metal ions that have specific geometric preferences. nih.gov The formation of these assemblies is often driven by the coordination of the ditopic ligand to metal centers, leading to well-defined, multi-component structures. The size and shape of the resulting assembly would be dictated by the length and flexibility of the ligand and the coordination geometry of the metal ion.

Coordination Polymers:

When this compound acts as a bridging ligand, it can link metal centers together to form one-, two-, or three-dimensional coordination polymers. The connectivity of the resulting network will depend on the coordination mode of the ligand and the coordination number of the metal ion. For instance, if the ligand bridges two metal centers in a linear fashion, a one-dimensional chain-like polymer could be formed. mdpi.com More complex, higher-dimensional networks could arise if the metal centers have higher coordination numbers and can bind to multiple ligands.

The design of covalent organic frameworks (COFs) often utilizes pyridyl ligands as building blocks. ossila.comrsc.org By analogy, the pyridine moiety of this compound could be incorporated into such frameworks, potentially leading to materials with interesting porosity and functional properties.

Mechanistic Structure Activity Relationship Sar Studies of 4 Pyridineethanethioamide in Biological Systems

Systemic Investigation of Structural Modulations and their Impact on Biological Activity Profiles

The biological activity of pyridine (B92270) derivatives is profoundly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies reveal that modifications to the pyridine core and its substituents can dramatically alter the pharmacological profile of the resulting compounds. nih.govmdpi.comresearchgate.net

Research into various pyridine derivatives has established clear links between specific structural features and biological outcomes. For instance, the number and position of methoxy (B1213986) (-OCH3) groups on a pyridine-containing structure have been shown to directly correlate with antiproliferative activity. mdpi.com An increase in the number of these groups can lead to a significant decrease in the IC50 value, indicating higher potency. mdpi.com Similarly, the introduction of nitrogen and oxygen-containing groups, such as hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) moieties, often enhances antiproliferative effects against various cancer cell lines. mdpi.com

In the context of neurotropic activity, derivatives of 6-amino-2-thioalkyl-4-phenylnicotinate have demonstrated significant anxiolytic and sedative effects, with some analogs showing activity several times greater than diazepam. nih.gov The nature of the thioalkyl and amino substituents is critical to this activity. Furthermore, SAR studies on 2,4,6-trisubstituted pyridine derivatives have identified the 2-thienyl-4-furylpyridine skeleton as a key feature for potent topoisomerase I inhibition, a valuable property for anticancer agents. nih.gov

These findings suggest that systematic structural modulation of a 4-Pyridineethanethioamide scaffold would likely yield derivatives with a wide spectrum of biological activities. Key areas for modification would include the pyridine ring itself, the ethyl linker, and the terminal thioamide group.

Table 1: Impact of Structural Modifications on the Biological Activity of Pyridine Derivatives

| Structural Modification | Resulting Change in Biological Activity | Example Compound Class | Reference |

|---|---|---|---|

| Addition of -OCH3 groups | Increased antiproliferative activity | Methoxy-substituted pyridines | mdpi.com |

| Introduction of 6-cycloamino and 2-thioalkyl groups | Significant anxiolytic and sedative effects | 6-cycloamino-2-thioalkyl-4-phenylnicotinates | nih.gov |

| Incorporation of a 2-thienyl-4-furylpyridine skeleton | Strong topoisomerase I inhibitory activity | 2,4,6-trisubstituted pyridines | nih.gov |

| Presence of -OH, -C=O, and -NH2 groups | Enhanced antiproliferative activity | General pyridine derivatives | mdpi.com |

Detailed Molecular Mechanisms of Biological Target Recognition and Binding by this compound

The biological effects of a compound are contingent upon its interaction with specific molecular targets. While direct studies on this compound are limited, research on structurally related compounds provides significant insight into potential binding mechanisms. A notable example is 22-(4-pyridinecarbonyl) jorunnamycin A, a synthetic derivative containing a 4-pyridinecarbonyl moiety, which has been studied for its effects on non-small-cell lung cancer (NSCLC). mdpi.com

Using network pharmacology and in silico molecular docking, studies have identified and analyzed the likely targets of this compound. mdpi.com This approach predicted that molecules within the mitogen-activated protein kinase (MAPK) signaling pathway are potential targets. mdpi.com Specifically, molecular docking analysis revealed possible interactions with ERK1/2 and MEK1. mdpi.com The binding of the compound to these protein kinases is a critical step in initiating the downstream signaling cascade that leads to its observed biological effects, such as inducing apoptosis in cancer cells. mdpi.com

This process of target recognition involves the compound fitting into a specific binding site on the target protein, stabilized by various non-covalent interactions. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, while the rest of the molecule can form additional contacts, ensuring a stable and specific binding orientation. The precise geometry and electronic properties of the molecule, dictated by its structure, are paramount for this recognition and binding process.

Enzyme Inhibition Kinetics and Mechanistic Classification for this compound and its Derivatives

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Inhibitors are broadly classified based on their interaction with the enzyme and substrate, which can be distinguished through kinetic studies. ucdavis.edu

Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed. sigmaaldrich.com There are several distinct types of reversible inhibition, each affecting the enzyme's kinetic parameters—the maximum velocity (Vmax) and the Michaelis constant (Km)—in a unique way. ucdavis.edulibretexts.org

Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, Vmax remains unchanged, while the apparent Km increases. ucdavis.eduyoutube.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). libretexts.org This binding occurs regardless of whether the substrate is bound. In pure non-competitive inhibition, Vmax is decreased, but Km remains unchanged. ucdavis.edu

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.org This form of inhibition is more effective at higher substrate concentrations. It results in a decrease in both Vmax and Km. ucdavis.edu

Mixed-Type Inhibition: This inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. It affects both Vmax (decreases) and Km (can increase or decrease). nih.gov

Table 2: Effects of Reversible Inhibitors on Enzyme Kinetic Parameters

| Inhibition Type | Effect on Vmax | Effect on Km | Binds to |

|---|---|---|---|

| Competitive | Unchanged | Increases | Free Enzyme (Active Site) |

| Non-competitive | Decreases | Unchanged | Free Enzyme and ES Complex (Allosteric Site) |

| Uncompetitive | Decreases | Decreases | ES Complex Only |

| Mixed | Decreases | Increases or Decreases | Free Enzyme and ES Complex |

Irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to a permanent loss of activity. sigmaaldrich.com This type of inhibition is not easily reversed, and the enzyme's function can only be restored through the synthesis of new enzyme molecules. These inhibitors often react with key amino acid residues in the enzyme's active site.

Allosteric modulators bind to a receptor at a site different from the primary (orthosteric) binding site. wikipedia.org This binding induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand. nih.govrsc.org

Positive Allosteric Modulators (PAMs): Enhance the effect of the orthosteric agonist. nih.gov

Negative Allosteric Modulators (NAMs): Reduce the effect of the orthosteric agonist. wikipedia.orgnih.gov

Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting the agonist's activity but can block the binding of other allosteric modulators. nih.gov

This mechanism is crucial in drug development as it allows for fine-tuning of receptor activity rather than simple activation or blockade. nih.gov

Modulation of Key Biological Pathways and Cellular Processes by this compound

The interaction of a compound with its molecular target(s) triggers a cascade of events that modulate complex biological pathways and cellular processes. For pyridine-containing compounds, a range of critical pathways has been identified.

As mentioned, the derivative 22-(4-pyridinecarbonyl) jorunnamycin A was found to induce apoptosis in NSCLC cells through the modulation of the MAPK signaling pathway. mdpi.com Immunoblotting experiments confirmed that the compound's effects were dependent on the ERK/MEK/Bcl-2 signaling cascade. mdpi.com This demonstrates a clear link between a pyridine-containing molecule and the regulation of a fundamental cellular process like programmed cell death.

Beyond the MAPK pathway, other signaling cascades are frequently implicated in the action of bioactive compounds and represent potential targets for this compound. These include:

PI3K-Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Its downstream activation can lead to the activation of NF-κB. mdpi.com

HIF-1 Signaling Pathway: The hypoxia-inducible factor-1 pathway is critical in the cellular response to low oxygen levels and is often linked to inflammation and cancer. mdpi.com

NF-κB Signaling Pathway: This pathway plays a pivotal role in regulating the immune response to infection and inflammation. Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers. mdpi.com

The ability of a compound like this compound to influence one or more of these pathways would depend on its specific molecular targets and could lead to significant therapeutic effects in oncology, immunology, or neurobiology.

Receptor Binding Profiles and Specificity Determinants

Comprehensive searches of publicly available scientific literature and bioactivity databases did not yield specific receptor binding data for the chemical compound this compound. Research detailing the mechanistic structure-activity relationship (SAR), particularly concerning its receptor binding profiles and the molecular determinants of its specificity for any biological target, appears to be limited or not publicly documented under this specific chemical name.

While broad research into pyridine and thioamide derivatives indicates a wide range of biological activities, including potential interactions with various receptor systems, specific affinity or selectivity data for this compound is not available. Studies on analogous compounds often reveal activities such as antiproliferative, antimicrobial, and psychotropic effects, suggesting that compounds with a pyridine core can interact with diverse biological targets. However, without direct experimental data, the specific receptor interactions of this compound remain uncharacterized.

Consequently, the creation of a data table detailing receptor binding affinities and specificity is not possible at this time due to the absence of empirical research findings for this particular compound in the public domain. Further experimental investigation would be required to elucidate the receptor binding profile and the structural features of this compound that govern its biological activity.

Emerging Research Directions and Future Prospects for 4 Pyridineethanethioamide

Theoretical Paradigms for Rational Design of Bioactive Agents Based on 4-Pyridineethanethioamide

The rational design of bioactive molecules is a cornerstone of modern drug discovery, and theoretical paradigms are increasingly being applied to pyridine (B92270) thioamide scaffolds to predict and enhance their therapeutic potential. Although detailed computational studies specifically on this compound are not yet prevalent in public literature, the approaches used for analogous compounds provide a clear roadmap for future investigations.

Researchers are employing computational methods to explore the structure-activity relationships (SAR) of pyridine thioamides. For instance, in the development of novel antimalarial agents, a series of pyridine thioamide analogs were synthesized and evaluated. One compound demonstrated potent activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov Such studies often involve molecular docking simulations to predict how these molecules bind to specific protein targets within the parasite.

Furthermore, the synthesis of isomeric pyridyl-thiazoles, derived from pyridine thioamides, has been guided by computational predictions of their pharmacokinetic properties. ijrcs.org By applying principles like Lipinski's Rule of Five, researchers can forecast the oral bioavailability and drug-likeness of these compounds, prioritizing the synthesis of those with the most promising profiles. ijrcs.org These in silico screening methods significantly streamline the drug discovery process, reducing the time and resources required for experimental validation.

The study of pyridine-2-carbothioamides and their metal complexes as potential anticancer agents also highlights the power of rational design. researchgate.net By systematically modifying the structure of the pyridine thioamide ligand and the coordinated metal center, scientists can fine-tune the cytotoxic activity of these complexes against various cancer cell lines. researchgate.net Density Functional Theory (DFT) calculations are often used in such cases to understand the electronic structure of these molecules and how it relates to their biological activity.

The established use of the pyridine thioamides ethionamide (B1671405) and prothionamide as second-line treatments for multidrug-resistant tuberculosis further underscores the therapeutic relevance of this chemical class. nih.gov The long-standing clinical use of these drugs provides a wealth of data that can inform the rational design of new, potentially more effective or safer, derivatives.

Table 1: Examples of Bioactive Pyridine Thioamide Analogs and their Investigated Activities

| Compound Class | Investigated Activity | Key Findings |

| Pyridine thioamide analogs | Antimalarial | Potent activity against chloroquine-sensitive and resistant P. falciparum strains. nih.gov |

| Pyridyl-thiazoles (from pyridine thioamides) | Drug-like properties | 2-pyridyl and 4-pyridyl isomers showed better predicted drug-like properties than 3-pyridyl isomers. ijrcs.org |

| Pyridine-2-carbothioamide (B155194) metal complexes | Anticancer | Ru(II) and Os(II) complexes demonstrated potent cytotoxicity. researchgate.net |

| Ethionamide / Prothionamide | Antitubercular | Approved second-line drugs for multidrug-resistant tuberculosis. nih.gov |

Exploration as Advanced Probes for Biomolecular Systems and Cellular Studies

Currently, there is a notable absence of published research specifically detailing the use of this compound or its close analogs as advanced probes for biomolecular systems and cellular studies. While the pyridine moiety is a component of some fluorescent dyes, the specific application of pyridine thioamides in this context remains an unexplored area of research. The thioamide group itself is not a classical fluorophore, and its impact on the photophysical properties of a pyridine ring system would require dedicated investigation. The potential for these compounds to act as quenchers or to have their fluorescence modulated upon binding to biomolecules is a theoretical possibility that awaits experimental validation.

Integration in Novel Materials Science Architectures with Tailored Properties

Similar to the lack of research in biomolecular probing, the integration of this compound into novel materials science architectures is not a well-documented field of study. The pyridine ring and the thioamide group offer potential sites for polymerization or incorporation into larger supramolecular structures. For instance, the nitrogen atom of the pyridine ring could be used to coordinate with metal centers in metal-organic frameworks (MOFs), or the thioamide group could participate in hydrogen bonding networks to direct the assembly of polymers. However, the synthesis and characterization of such materials containing this compound have not been reported in the available scientific literature.

Interdisciplinary Collaborations and Translational Research Opportunities in Chemical Biology

The study of pyridine thioamides serves as a fertile ground for interdisciplinary collaborations, bridging the gap between fundamental chemical synthesis and translational medical applications. The development of pyridine-2-carbothioamide metal complexes as potential anticancer agents is a prime example of such synergy. researchgate.netresearchgate.net This research necessitates the expertise of synthetic chemists to create novel compounds, inorganic chemists to study their coordination chemistry, and cancer biologists to evaluate their efficacy and mechanism of action in cellular and animal models. researchgate.netresearchgate.net

The journey of ethionamide and prothionamide from laboratory synthesis to clinical use in treating tuberculosis exemplifies the potential for translational research within this compound class. nih.gov Ongoing efforts to combat drug resistance in tuberculosis could involve collaborations between medicinal chemists, microbiologists, and clinicians to design and test new pyridine thioamide derivatives with improved activity against resistant bacterial strains.

Furthermore, the exploration of pyridine thioamides as analytical reagents, for instance, for the detection of iron, opens up avenues for collaboration with analytical chemists and environmental scientists. Such collaborations could lead to the development of new sensors and assays for a variety of applications.

The successful translation of basic research on pyridine thioamides into tangible clinical and technological outcomes will depend on fostering these collaborative efforts. As our understanding of the chemical and biological properties of compounds like this compound grows, so too will the opportunities for innovative, interdisciplinary research.

Q & A

Q. What are the standard synthetic routes and characterization protocols for 4-Pyridineethanethioamide?

The synthesis of this compound derivatives typically involves refluxing precursor acids (e.g., pyridinecarboxylic acids) with phosphoryl chloride (POCl₃) under anhydrous conditions, followed by neutralization and purification via flash column chromatography . Characterization requires:

- IR spectroscopy to confirm functional groups (e.g., thioamide C=S stretch at ~1200–1100 cm⁻¹).

- ¹H/¹³C NMR to resolve aromatic protons (δ ~7–9 ppm) and carbon environments.

- Mass spectrometry (EI or ESI) for molecular ion validation.

- Melting points (>300°C for thermally stable derivatives) to assess purity .

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound derivatives?

Multi-modal validation is critical:

- ¹H NMR identifies substituent positions and coupling patterns (e.g., para-substituted pyridines show distinct splitting).

- ¹³C NMR resolves carbonyl/thioamide carbons (δ ~160–180 ppm) and aromatic carbons.

- High-resolution mass spectrometry (HRMS) ensures exact mass matches theoretical values (±0.001 Da) .

- Microanalysis (C, H, N, S) for new compounds to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Contradictions often arise from methodological variability:

- Assay standardization : Use positive/negative controls (e.g., known enzyme inhibitors) and replicate experiments to minimize batch effects .

- Structural validation : Ensure compounds are re-synthesized and characterized using identical protocols to prior studies .

- Statistical rigor : Apply ANOVA or t-tests to evaluate significance (p < 0.05) and report confidence intervals .

- Meta-analysis : Compare raw data from multiple studies using criteria like those in Table 1 (e.g., unit cost valuation, sensitivity analysis) .

Q. What strategies optimize reaction conditions for high-purity this compound synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may improve yields in thioamide formation.

- Temperature control : Gradual heating (e.g., 80–100°C) prevents side reactions like decomposition.

- Purification : Use preparative HPLC for challenging separations, especially with halogenated derivatives .

Q. How should researchers design mechanistic studies to probe the reactivity of this compound in nucleophilic substitutions?

- Kinetic studies : Monitor reaction rates under varying temperatures/pH to infer activation parameters (ΔH‡, ΔS‡).

- Isotopic labeling : Use ³⁵S-labeled thioamide to track sulfur participation in substitution pathways.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites and transition states .

Methodological Rigor and Data Handling

Q. What criteria ensure methodological quality in studies involving this compound?

Adopt a 12-point checklist (adapted from Table 1 in ):

Explicit disease/biological target definition.

Detailed sourcing of reagents/participants.

Transparent cost/activity data breakdown.

Validation of unit costs (e.g., via third-party vendors).

Q. How should raw and processed data be presented in publications to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?

- Raw data : Deposit in repositories like Chemotion or RADAR4Chem with unique DOIs .

- Processed data : Include in appendices if >4000 words, with key results in the main text (e.g., IC₅₀ values, yield tables) .

- Metadata : Document instrument parameters (e.g., NMR frequency, HPLC gradients) for reproducibility .

Experimental Design and Reporting

What are best practices for structuring a research question on this compound’s bioactivity?

Follow the SMART framework:

- Specific : "How does this compound inhibit EGFR kinase at the molecular level?"

- Measurable : Define dependent variables (e.g., % inhibition at 10 µM).

- Avoid jargon : Explain terms like "IC₅₀" in footnotes .

Q. How to address ethical and compliance concerns in preclinical studies?

- FDA guidelines : Explicitly state that compounds are not approved for human/animal use .

- Institutional Review Boards (IRB) : Submit protocols for approval, including toxicity thresholds and disposal methods .

Tables

Table 1 : Key Criteria for Assessing Methodological Quality in Cost-of-Illness Studies (Adapted from )

| Criteria | Score (Yes/Partial/No) |

|---|---|

| Explicit disease definition | Yes |

| Detailed reagent sourcing | Partial |

| Sensitivity analysis included | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。